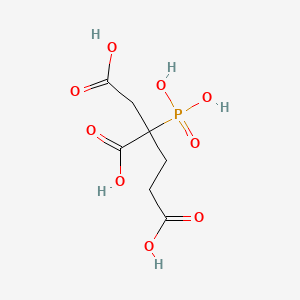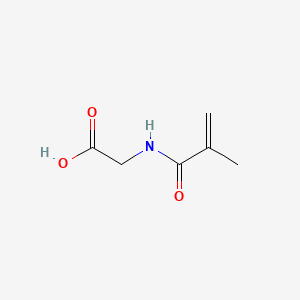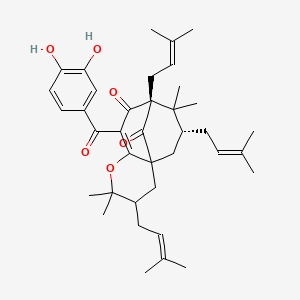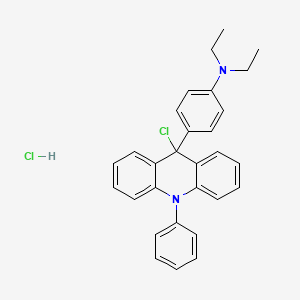
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride
描述
Acridine derivatives are significant due to their diverse biological activities and applications in pharmaceuticals and materials science. The specific compound likely shares common features with acridine derivatives, including potential applications in chemotherapeutic agents and organic light-emitting diodes (OLEDs).
Synthesis Analysis
Synthesis of acridine derivatives typically involves condensation reactions, often starting from diketones, amines, or benzophenones, utilizing catalysts like 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 under specific conditions to achieve desired structural frameworks (Satheeshkumar et al., 2017).
Molecular Structure Analysis
Acridine derivatives' molecular structures are confirmed using techniques like FT-IR, NMR spectra, and X-ray diffraction, with computational methods such as DFT calculations aiding in understanding their geometry, electronic structure, and chemical reactivity (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Acridine compounds participate in a variety of chemical reactions, including dehydrogenation, oxygenation, and photocatalytic oxidation, influenced by their electronic structure and the presence of metal catalysts. These reactions are essential for understanding their chemical behavior and applications in synthetic chemistry and materials science (Fukuzumi et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical use of acridine derivatives. These properties can be tailored through modifications in molecular structure to suit specific applications, as demonstrated in studies of crystal structures and conformation (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photophysical behavior, of acridine derivatives, are significantly influenced by their electronic structure and substituents. These compounds exhibit varied chemiluminescence and can be utilized in chemiluminescence assays and OLEDs, indicating their potential for diverse applications in chemical sensing and electronic devices (Nakazono et al., 2019).
科学研究应用
Photochemical Studies
Research by Zhou et al. (2012) explored the excited-state behavior of derivatives of 9,10-dihydroacridine, revealing insights into their photochemical properties. The study found that these compounds exhibit distinct behaviors in different solvents, highlighting their potential for applications in photochemical experiments (Zhou et al., 2012).
Larvicidal Activity
Bharathi et al. (2014) synthesized derivatives of 9,10-dihydroacridine and tested their larvicidal activities. The compounds demonstrated effectiveness against certain larvae, indicating their potential use in pest control and public health (Bharathi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Liu et al. (2018) developed novel 9,10-dihydroacridine derivatives for use in red phosphorescent organic light-emitting diodes (OLEDs). Their study highlights the compounds' potential in enhancing the performance of OLEDs (Liu et al., 2018).
Corrosion Inhibition
A study by Ji et al. (2016) synthesized a Schiff base derivative related to N,N-diethylaniline and investigated its properties as a corrosion inhibitor. This research provides insights into the application of such compounds in protecting metals from corrosion (Ji et al., 2016).
Photocatalytic Oxidation
Ohkubo et al. (2006) explored the use of a derivative of 9,10-dihydroacridine in photocatalytic oxidation reactions. This research indicates the compound's potential as a photocatalyst in various chemical processes (Ohkubo et al., 2006).
安全和危害
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . Additionally, it should not be breathed in and contact with eyes, skin, or clothing should be avoided . Personal protective equipment should be used as required .
属性
IUPAC Name |
4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2.ClH/c1-3-31(4-2)23-20-18-22(19-21-23)29(30)25-14-8-10-16-27(25)32(24-12-6-5-7-13-24)28-17-11-9-15-26(28)29;/h5-21H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMDKQYNJFFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

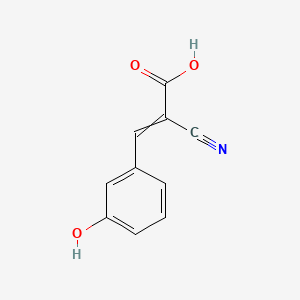
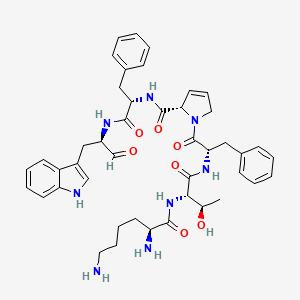
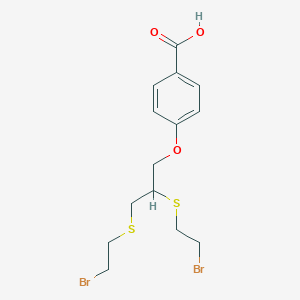
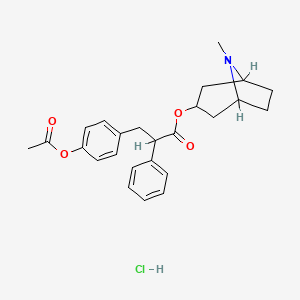

![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)

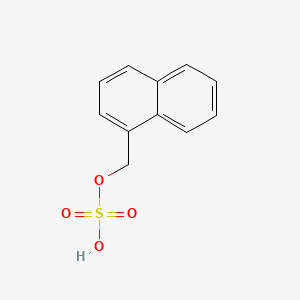
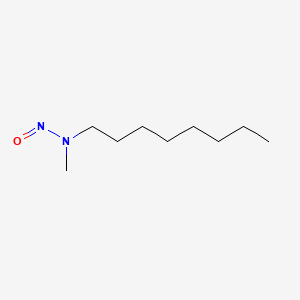
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)
